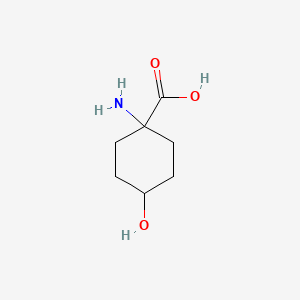

1-Amino-4-hydroxycyclohexanecarboxylic acid

Description

Significance of Alicyclic Amino Acids in Chemical and Biological Research

Alicyclic amino acids, a unique class of organic compounds featuring a cyclic non-aromatic structure, are of substantial interest in biochemistry, pharmacology, and medicinal chemistry. molecularcloud.orgbiosynsis.com Their incorporation into peptides can induce specific structural elements, making them valuable tools in peptide synthesis. molecularcloud.org The cyclic nature of these amino acids provides enhanced stability and bioactivity, which is beneficial for drug delivery and target specificity. biosynsis.com In the field of drug discovery, cyclic amino acids are utilized to design and develop new therapeutic agents with improved stability against metabolic breakdown, enhanced target specificity, and better pharmacokinetic properties. molecularcloud.orgmusechem.com

The applications of these compounds extend into materials science, where they are incorporated into polymers to improve mechanical properties, thermal stability, and biocompatibility. molecularcloud.org These materials have potential uses in tissue engineering, coatings, and drug delivery systems. molecularcloud.org Furthermore, alicyclic amino acids are studied for their potential therapeutic applications in a range of diseases, including cancer and neurological disorders, due to their capacity to modulate protein-protein interactions or enzyme activities. molecularcloud.orgnih.gov Ongoing research continues to explore the unique properties of these amino acids for the development of novel therapeutics and nanomaterials. molecularcloud.org

Overview of Hydroxy-Substituted Cyclohexanecarboxylic Acids

Hydroxy-substituted cyclohexanecarboxylic acids are derivatives of cyclohexanecarboxylic acid, an organic compound with the formula C6H11CO2H. wikipedia.org These derivatives are characterized by the presence of at least one hydroxyl (-OH) group on the cyclohexane (B81311) ring. The position of the hydroxyl and carboxylic acid groups relative to each other gives rise to various isomers with distinct chemical and physical properties.

Examples of this class of compounds include 1-hydroxycyclohexanecarboxylic acid and 4-hydroxycyclohexanecarboxylic acid. scbt.comnih.govnih.govebi.ac.uk 4-hydroxycyclohexanecarboxylic acid, for instance, is a known human urinary metabolite. nih.govebi.ac.uk The synthesis of various hydroxy-substituted cyclohexanecarboxylic acids has been reported in the scientific literature. For example, 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid can be produced through a multi-step process involving a Grignard reaction followed by oxidation. google.com Research has also focused on the synthesis of specific stereoisomers of these compounds, such as the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid. unirioja.esresearchgate.net

Contextualization of 1-Amino-4-hydroxycyclohexanecarboxylic Acid within Constrained Amino Acid Systems

Constrained amino acids are modified amino acids in which the conformational flexibility is restricted. This is often achieved by incorporating the amino acid's side chain into a cyclic structure. The rigidity of these structures reduces the entropy loss upon binding to a target molecule, which can lead to enhanced binding affinity and receptor selectivity. nih.gov By limiting the possible conformations, these amino acids help to create peptides with more predictable and stable three-dimensional structures, which is a crucial aspect of designing peptidomimetics and other biologically active peptides. biomolther.orgresearchgate.net

This compound fits within this category as a constrained hydroxy-α,α-disubstituted-α-amino acid. rsc.org Its structure contains a six-membered carbocyclic ring that severely restricts the torsional angles of the peptide backbone when it is incorporated into a peptide chain. The synthesis of both stereoisomers of this compound has been achieved through selective transformations of functional groups from an enone cycloadduct, which was formed via a Diels-Alder cycloaddition. rsc.org The presence of both an amino and a hydroxyl group on the rigid cyclohexane framework makes it a unique building block for designing peptides with specific structural folds and potential for forming additional hydrogen bonds, further stabilizing desired conformations.

Research Trajectories and Unanswered Questions Pertaining to this compound

The successful synthesis of the stereoisomers of this compound represents a key foundational step in the exploration of this compound. rsc.org The synthetic pathway, utilizing a Diels-Alder reaction, provides a viable method for accessing this new family of constrained amino acids. unirioja.esrsc.org However, beyond its synthesis, the specific applications and biological activities of peptides containing this particular amino acid remain largely unexplored in the available scientific literature.

Furthermore, a significant unanswered question pertains to the biological activity of peptides containing this amino acid. Drawing parallels from the broader field of cyclic amino acids in drug design, future studies will likely investigate the potential of these modified peptides as therapeutic agents. molecularcloud.orgmusechem.com This would involve screening for activity in various biological systems and exploring their efficacy as enzyme inhibitors or receptor antagonists. An important aspect of this research will be to evaluate and compare the biological effects of the different stereoisomers, as their distinct three-dimensional arrangements could lead to significant differences in biological function. Finally, the optimization of its synthesis to improve yields and accessibility will be a continuing area of interest for chemists.

Compound Data

Below are the chemical properties for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO3 chemicalbook.comnih.gov |

| Molecular Weight | 159.18 g/mol chemicalbook.com |

| CAS Number | Not explicitly available in search results |

Mentioned Compounds

Properties

IUPAC Name |

1-amino-4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-7(6(10)11)3-1-5(9)2-4-7/h5,9H,1-4,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCPHNFZMIMIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Advanced Methodologies for 1 Amino 4 Hydroxycyclohexanecarboxylic Acid and Its Analogues

Total Synthesis Approaches to 1-Amino-4-hydroxycyclohexanecarboxylic Acid

Total synthesis of this compound often involves the strategic construction of the cyclohexane (B81311) ring with the desired stereochemistry of the amino and hydroxyl groups.

The Diels-Alder reaction serves as a powerful tool for the construction of the cyclohexene (B86901) ring system, which can then be further functionalized to yield the target amino acid. A key approach involves the cycloaddition of Danishefsky's diene to methyl 2-acetamidoacrylate, which provides an enone cycloadduct. rsc.org Subsequent selective transformations of the functional groups on this scaffold lead to the synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid. rsc.org The stereochemistry of the intermediates in this synthetic route has been unambiguously confirmed by X-ray structure determination. rsc.org

This methodology has also been extended to the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are constrained analogues of serine. unirioja.es In these syntheses, the Diels-Alder reaction of methyl 2-benzamidoacrylate with oxygenated dienes like Danishefsky's diene and 1-methoxy-1,3-butadiene (B1596040) is a crucial step. unirioja.es The resulting cycloadducts undergo further transformations to introduce the hydroxyl group and establish the desired stereochemistry. unirioja.es

Table 1: Key Diels-Alder Reactions in the Synthesis of Hydroxycyclohexane Amino Acids

| Dienophile | Diene | Key Cycloadduct | Target Amino Acid | Reference |

| Methyl 2-acetamidoacrylate | Danishefsky's diene | Enone cycloadduct | This compound | rsc.org |

| Methyl 2-benzamidoacrylate | Danishefsky's diene | Cyclohexenone derivative | cis-1-Amino-2-hydroxycyclohexanecarboxylic acid | unirioja.es |

| Methyl 2-benzamidoacrylate | 1-Methoxy-1,3-butadiene | Methoxycyclohexene derivative | trans-1-Amino-2-hydroxycyclohexanecarboxylic acid | unirioja.es |

An alternative to building the cyclohexane ring is to start with a pre-existing cyclohexane derivative and introduce the required functional groups. One such patented process describes the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives from 4-aminobenzoic acid derivatives. google.comgoogle.com This one-pot process involves the reaction of the starting material under basic conditions with a suitable catalyst, such as Ruthenium on carbon (Ru/C), in a suitable solvent or solvent mixture. google.comgoogle.com This method is advantageous for its directness and its ability to produce a high ratio of the desired trans isomer, often exceeding 75%. google.com The reaction is typically carried out under hydrogen pressure and at elevated temperatures. googleapis.com

The process can also start from the corresponding nitro-substituted derivatives, as the nitro group is reduced to an amine under the reaction conditions. googleapis.com The separation of the resulting cis/trans mixture can be achieved by methods like selective crystallization or selective esterification of the carboxylic acid groups. google.com

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. youtube.com These chiral molecules are temporarily incorporated into an achiral substrate to direct the formation of a specific enantiomer. youtube.com In the context of amino acid synthesis, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a prominent methodology for preparing various tailor-made amino acids. nih.govucj.org.ua

This approach allows for the asymmetric synthesis of α-amino acids through transformations of these chiral complexes. nih.gov The chiral auxiliary can be recovered and reused, making the process more efficient. While specific examples for this compound are not detailed in the provided search results, the general principle of using chiral auxiliaries to control stereochemistry is a well-established and powerful strategy in asymmetric synthesis. youtube.comresearchgate.net

Enantioselective and Diastereoselective Synthetic Pathways

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for the synthesis of biologically active molecules. Various methods have been developed to control the stereochemistry during the synthesis of cyclic amino acids.

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The reaction involves the formation of an α-aminonitrile from an aldehyde or ketone, ammonia, and cyanide, followed by hydrolysis to the amino acid. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org To achieve stereocontrol, chiral auxiliaries can be employed in what is known as an asymmetric Strecker reaction. wikipedia.orgnih.gov

Several chiral auxiliaries, such as (S)-α-methylbenzylamine and (R)-phenylglycinol, have been successfully used in the Strecker reaction to synthesize enantiomerically enriched 1-aminocycloalkanecarboxylic acids. nih.gov The choice of the chiral auxiliary influences the stereochemical outcome of the reaction, allowing for the selective synthesis of a particular stereoisomer. The general mechanism involves the formation of a chiral imine, which is then attacked by the cyanide ion from a less hindered face, leading to a diastereomerically enriched α-aminonitrile. masterorganicchemistry.comnih.gov Subsequent hydrolysis then yields the enantiomerically enriched amino acid. masterorganicchemistry.com

Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. mdpi.com Enzymatic kinetic resolution is a common strategy where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netnih.gov

For instance, lipases are frequently used for the resolution of racemic alcohols and esters. mdpi.comresearchgate.net In the context of hydroxy-substituted cyclic amino esters, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively hydrolyze one enantiomer of a racemic mixture. mdpi.com This allows for the separation of the unreacted enantiomerically enriched ester from the hydrolyzed amino acid. The efficiency and enantioselectivity of such resolutions can be influenced by factors like the choice of solvent. mdpi.com While direct enzymatic resolution of this compound is not explicitly detailed, the principles of enzymatic kinetic resolution of related hydroxy-substituted carbocyclic β-amino esters demonstrate the potential of this approach. mdpi.com

Regio- and Stereoselective Functionalization of Alicyclic Precursors

The synthesis of specific stereoisomers of this compound relies heavily on the regio- and stereoselective functionalization of precursor alicyclic molecules. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring is critical for biological activity, necessitating precise control during synthesis. A primary strategy for establishing the core cyclohexene structure is the Diels-Alder reaction. unirioja.esrsc.org For instance, the cycloaddition of Danishefsky's diene to an acrylate (B77674) derivative like methyl 2-acetamidoacrylate can produce an enone cycloadduct. rsc.org This intermediate is pivotal as its functional groups can be selectively transformed to yield the desired cis- or trans-isomers of the final amino acid. rsc.org

Once the cyclic framework is established, further functionalization is required to introduce the hydroxyl group with the correct stereochemistry. Methods such as stereoselective dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) can install two hydroxyl groups in a controlled manner. beilstein-journals.orgnih.gov An alternative approach involves the epoxidation of a cyclohexene precursor, followed by a regioselective ring-opening of the resulting epoxide. nih.govbeilstein-journals.org This sequence allows for the introduction of a hydroxyl group and another functionality with defined stereochemistry. Other advanced methodologies, such as regio- and stereoselective iodolactonization, have been developed for the synthesis of functionalized alicyclic amino acids, including fluorinated versions, demonstrating the versatility of these synthetic approaches. nih.gov

| Methodology | Precursor Type | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Diene + Dienophile (e.g., Acrylate) | Danishefsky's diene, heat or Lewis acid | Forms cyclohexene ring with controlled substituent placement | unirioja.esrsc.org |

| Stereoselective Dihydroxylation | Cyclohexene derivative | OsO₄, NMO | Adds two hydroxyl groups across the double bond with syn-stereochemistry | beilstein-journals.orgnih.gov |

| Epoxidation and Ring-Opening | Cyclohexene derivative | 1. m-CPBA 2. Acid or Nucleophile | Forms an epoxide, which is then opened to yield a trans-functionalized product | nih.govbeilstein-journals.org |

| Iodolactonization | Unsaturated carboxylic acid | Iodine (I₂), Base | Forms an iodine-containing lactone, enabling further functionalization | nih.gov |

Synthesis of Key Intermediates and Protected Forms of this compound

The multi-step synthesis of this compound and its analogues requires the use of protecting groups to mask reactive functional groups. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The amino and carboxylic acid moieties are typically protected during intermediate steps.

Boc-Protection Strategies

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acid synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. organic-chemistry.org The standard procedure for introducing the Boc group involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgbeilstein-journals.org The reaction can be performed under various conditions, including in anhydrous solvents like tetrahydrofuran (B95107) (THF) or in aqueous solutions. organic-chemistry.orgbeilstein-journals.org For cyclic amino esters, a common and efficient method employs Boc₂O with pyridine (B92270) as a base and a catalytic amount of 4-(dimethylaminopyridine) (DMAP). beilstein-journals.orgnih.gov The Boc group is notably stable towards most nucleophiles and bases, which permits an orthogonal protection strategy where other protecting groups sensitive to these conditions (like Fmoc) can be used elsewhere in the molecule. organic-chemistry.org

| Reagent System | Solvent | Key Features | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., NaHCO₃) | Aqueous / Organic mixture | Standard, widely used aqueous conditions | organic-chemistry.orgbeilstein-journals.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Common anhydrous conditions | beilstein-journals.org |

| Di-tert-butyl dicarbonate (Boc₂O) / Iodine (catalyst) | Solvent-free | Mild, efficient, and catalyst-based | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) / Pyridine / DMAP (catalyst) | Pyridine or other organic solvent | Highly efficient for amino esters | beilstein-journals.orgnih.gov |

Esterification for Synthetic Manipulation

Esterification of the carboxylic acid group is a critical step in the synthesis of this compound derivatives. Converting the carboxylic acid to an ester prevents it from acting as an acid or a nucleophile in subsequent steps, enhances solubility in organic solvents, and facilitates purification.

One common method is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl). pearson.com However, for substrates that may be sensitive to strong acids or sterically hindered, milder methods are preferred. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective method for forming esters under neutral conditions at room temperature. orgsyn.org This method is compatible with a wide range of carboxylic acids and alcohols, including those with significant steric bulk, although the reaction rate may decrease with increasing steric hindrance. orgsyn.org The DCC/DMAP system works by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. orgsyn.org

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., HCl, H₂SO₄) | Acidic, often requires heat | Simple reagents, suitable for robust substrates | pearson.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild, neutral, room temperature | High efficiency, suitable for acid-sensitive and sterically hindered substrates | orgsyn.org |

Derivatization Strategies and Analogue Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to elucidate how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify key structural motifs responsible for efficacy, selectivity, and other pharmacological properties. nih.gov For this specific scaffold, derivatization strategies primarily target the three main functional groups: the amino group, the hydroxyl group, and the carboxylic acid. These modifications allow for a rational exploration of chemical space to optimize the molecule's interactions with its biological target. nih.gov

Modifications of Hydroxyl and Amino Functional Groups

The hydroxyl and amino groups of this compound are primary targets for modification in SAR studies due to their ability to participate in hydrogen bonding and ionic interactions.

Hydroxyl Group Modifications: The hydroxyl group can be converted into esters or ethers. Esterification alters the polarity and lipophilicity of the molecule and can influence its ability to act as a hydrogen bond donor. Etherification, by forming an ether linkage, removes the hydrogen bond donating capability entirely and introduces different steric and electronic properties.

Amino Group Modifications: Following the removal of the Boc protecting group, the primary amine is available for a wide range of derivatizations. A common strategy is acylation to form a diverse array of amides. By varying the acyl group (e.g., using different alkyl or aryl carboxylic acids), chemists can probe the size, shape, and electronic requirements of the binding pocket of a biological target. For example, studies on related cyclohexene carboxylic acids have shown that the synthesis of new amidrazone derivatives can lead to compounds with distinct anti-inflammatory or antimicrobial activities. mdpi.com

| Functional Group | Modification Type | Example Reaction | Rationale for SAR Studies |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Reaction with an acyl chloride or carboxylic anhydride | Modify polarity, lipophilicity, and hydrogen bonding; can act as a prodrug |

| Hydroxyl (-OH) | Etherification | Williamson ether synthesis (e.g., with an alkyl halide and base) | Remove hydrogen bond donor capability; alter steric bulk and lipophilicity |

| Amino (-NH₂) | Acylation (Amide formation) | Reaction with an acyl chloride or activated carboxylic acid | Probe binding pocket for steric/electronic preferences; modify hydrogen bonding |

| Amino (-NH₂) | Alkylation | Reductive amination or reaction with an alkyl halide | Modify basicity and steric environment |

Synthesis of Isotopic Analogues for Research

Isotopically labeled analogues of this compound are invaluable tools for various research applications. Incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) does not significantly alter the chemical properties of the molecule but allows it to be traced and detected in biological systems. These analogues are essential for absorption, distribution, metabolism, and excretion (ADME) studies, for elucidating reaction mechanisms, and as internal standards for quantitative mass spectrometry assays.

Preparation of Structurally Related Cyclic Amino Acids

The methodologies developed for the synthesis of this compound have been extended to create a variety of structurally related cyclic amino acids. These analogues, which feature different substitution patterns and ring sizes, are valuable tools for probing biological systems and developing new therapeutic agents. nih.gov Key strategies often involve stereoselective reactions to control the relative and absolute configuration of the amino and carboxyl groups, as well as other substituents on the carbocyclic framework.

One prominent strategy for synthesizing constrained serine analogues involves the use of Diels-Alder reactions. For instance, all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser) have been successfully synthesized. unirioja.esresearchgate.net This approach begins with the synthesis of racemic trans- and cis-c6Ser, employing Diels-Alder reactions between methyl 2-benzamidoacrylate and specific dienes like Danishefsky's diene or 1-methoxy-1,3-butadiene as the crucial step. unirioja.es The racemic mixtures are then resolved to yield the four enantiomerically pure isomers. unirioja.esresearchgate.net The synthesis of the pivotal cyclohexenone intermediate, methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate, is achieved through the cycloaddition of Danishefsky's diene with methyl 2-benzamidoacrylate. unirioja.es

Another important class of related compounds is the 4-aminocyclohexanecarboxylic acids. A one-pot process has been developed for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a high degree of stereoselectivity. google.comgoogle.com This method involves the reaction of a 4-aminobenzoic acid derivative under basic conditions using a ruthenium on carbon (Ru/C) catalyst. google.comgoogle.com The process is notable for its use of low hydrogen pressure, making it suitable for industrial-scale synthesis. google.comgoogle.com The reaction conditions can be tuned to achieve a trans:cis ratio greater than 75%. google.com

The synthesis of dihydroxylated cyclic amino acids has also been explored. An efficient method for preparing enantiomers of 3,4- and 4,5-dihydroxy-2-amino-cyclohexanecarboxylic acid utilizes the OsO4-catalyzed oxidation of protected aminocyclohexenecarboxylic acids. researchgate.net This dihydroxylation approach provides good yields and allows for the stereocontrolled introduction of the hydroxyl groups. researchgate.net

Furthermore, synthetic strategies have been developed for cyclic β-amino acids with larger ring systems. The synthesis of 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid and its bicyclic derivatives starts from cis-9-azabicyclo[6.2.0]dec-6-en-10-one, a bicyclic β-lactam. beilstein-journals.orgnih.gov The process involves cleavage of the lactam ring, protection of the resulting amino group, and subsequent oxidation of the double bond within the cyclooctene (B146475) ring to introduce the diol functionality. beilstein-journals.orgnih.gov The regioselectivity of the key oxirane ring-opening step can be controlled to produce different isomers. beilstein-journals.org

The Strecker reaction is another versatile method for accessing cyclic quaternary α-amino acids, which are analogues of 1-aminocycloalkanecarboxylic acids. nih.gov This methodology typically involves the use of cyclic ketones as starting materials, allowing for the introduction of both the amino and carboxylic acid functionalities. nih.gov For example, the reaction of a bicyclic ketone with potassium cyanide and ammonium (B1175870) carbonate can produce spirohydantoins, which are then hydrolyzed to yield the desired cyclic amino acid. nih.gov

Table 1: Synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser) Stereoisomers

| Target Compound | Key Reaction | Starting Materials | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|---|

| rac-trans-c6Ser | Diels-Alder Cycloaddition | Methyl 2-benzamidoacrylate and Danishefsky's diene | trans-methoxycyclohexanone derivative | Successful synthesis of the racemic trans isomer. unirioja.es | unirioja.es |

| rac-cis-c6Ser | Diels-Alder Cycloaddition / Intramolecular Conjugate Addition | Methyl 2-benzamidoacrylate and 1-methoxy-1,3-butadiene | Cyclohexenone derivative (13) | Successful synthesis of the racemic cis isomer. unirioja.es | unirioja.es |

| Enantiomerically Pure c6Ser Isomers | Resolution of Diastereoisomers | Racemic trans- and cis-c6Ser derivatives | Diastereomeric spirooxazolones | Separation and cleavage to yield (1S,2S), (1R,2R), (1S,2R), and (1R,2S)-c6Ser. unirioja.es | unirioja.es |

Table 2: Preparation of trans-4-amino-1-cyclohexanecarboxylic acid

| Starting Material | Catalyst | Reaction Conditions | Key Feature | Result | Reference |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq), 100 °C, 15 bar H₂ | One-pot synthesis | Complete conversion with a cis:trans ratio of 1:4.6. google.com | google.com |

| p-Aminobenzoic acid derivatives | Appropriate catalyst (e.g., Ru/C) | Basic conditions, low hydrogen pressure | Industrially applicable | Achieves a trans ratio of more than 75%. google.com | google.com |

Table 3: Synthesis of Dihydroxy-Substituted Cyclic Amino Acids

| Target Compound Class | Key Reaction | Precursor | Ring Size | Outcome | Reference |

|---|---|---|---|---|---|

| Dihydroxy-2-amino-cyclohexanecarboxylic acids | OsO₄-catalyzed oxidation | Boc-protected aminocyclohex-4-enecarboxylic acid | 6-membered | Efficient synthesis of (1S,2R,4R,5S)- and (1R,2R,4R,5S)-2-amino-4,5-dihydroxycyclohexanecarboxylic acid enantiomers. researchgate.net | researchgate.net |

| Dihydroxy-2-aminocyclooctane-1-carboxylic acid | Epoxidation and ring-opening | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | 8-membered | Successful synthesis of the target amino acid and its bicyclic lactone derivatives. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

Conformational Analysis and Molecular Recognition of 1 Amino 4 Hydroxycyclohexanecarboxylic Acid

Investigation of Ring Conformations via Spectroscopic Techniques

Spectroscopic methods are powerful tools for elucidating the conformational preferences of cyclic molecules like 1-Amino-4-hydroxycyclohexanecarboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's structure and the orientation of its functional groups.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. The key to its conformational analysis lies in determining whether the substituents—the amino, hydroxyl, and carboxylic acid groups—occupy axial or equatorial positions.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Carboxylic acids display characteristic, often broad, O–H bond absorptions between 2500 and 3300 cm⁻¹, and a strong C=O bond absorption in the range of 1710 to 1760 cm⁻¹. pressbooks.pubpressbooks.publibretexts.org The hydroxyl group also has a characteristic O-H stretching vibration, typically in the 3200-3500 cm⁻¹ range. The precise position of these bands can be influenced by intramolecular and intermolecular hydrogen bonding, which in turn is dependent on the conformation of the ring and the spatial relationship between the functional groups. pressbooks.publibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most definitive insights into the molecule's conformation in solution.

¹H NMR: The chemical shift of protons on the cyclohexane ring is highly dependent on their axial or equatorial orientation. Axial protons are typically more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a singlet far downfield, often around 12 δ. pressbooks.publibretexts.org

¹³C NMR: The carbon atom of the carboxyl group absorbs in the characteristic range of 165 to 185 δ. pressbooks.pub The chemical shifts of the ring carbons can also provide clues about the conformation and the stereochemical relationship of the substituents.

| Spectroscopic Data for Functional Groups | |

| Technique | Functional Group |

| Infrared (IR) | Carboxyl O–H |

| Carbonyl C=O | |

| Alcohol O–H | |

| ¹H NMR | Carboxyl H (–COOH) |

| ¹³C NMR | Carboxyl C (–COOH) |

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the molecule's dynamic behavior, conformational preferences, and energetic properties at an atomic level. nih.gov

Force Field Calculations: Molecular dynamics (MD) simulations utilize classical mechanics and a set of equations known as a force field to model the interactions between atoms. nih.govuiuc.edu Force fields like CHARMM and AMBER are collections of parameters that define the potential energy of a molecule based on its bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.govsemanticscholar.org For a novel molecule like this compound, parameters may be assigned by analogy using general force fields such as the CHARMM General Force Field (CGenFF). nih.govsemanticscholar.org These simulations can model the behavior of the molecule over time, providing a dynamic picture of its conformational flexibility.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), offer a more accurate but computationally intensive approach. nih.govresearchgate.net Instead of relying on predefined parameters, QM calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. core.ac.uk These calculations are invaluable for accurately determining the geometries and relative energies of different conformers and for understanding electronic properties that govern molecular interactions. nih.govshd-pub.org.rs

Both force field and quantum mechanical calculations can be used to construct a potential energy surface, or energetic landscape, of the molecule. This landscape maps the relative energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers between them. nih.gov

For this compound, calculations would focus on the various chair conformations arising from the cis and trans isomers, with substituents in axial or equatorial positions. The calculations would quantify the energetic cost of steric clashes (e.g., 1,3-diaxial interactions) and the stabilizing effects of intramolecular hydrogen bonds. The predicted lowest-energy conformation represents the most populated state of the molecule under equilibrium conditions.

| Conceptual Energetic Landscape Data | |

| Conformer (Example for a trans isomer) | Relative Energy (kcal/mol) |

| Chair (OH equatorial, COOH equatorial) | 0.0 (Reference) |

| Chair (OH axial, COOH axial) | > 0 |

| Twist-Boat | > 0 |

| Boat | > 0 |

Stereochemical Influence on Molecular Interactions

The synthesis of distinct stereoisomers of this compound has been achieved, with the stereochemistry of key intermediates confirmed through X-ray crystallography. rsc.org This allows for the systematic study of how each specific isomer interacts with other molecules. For example, a cis isomer, where two substituents are on the same face of the ring, might be capable of forming intramolecular hydrogen bonds that are impossible in the corresponding trans isomer. This, in turn, affects the molecule's solubility, polarity, and binding affinity for biological targets. The fixed spatial relationship between the hydrogen bond donors (–NH₂ and –OH) and acceptors (–COOH and –OH) in a given stereoisomer pre-organizes the molecule for specific intermolecular recognition events.

Molecular Recognition Mechanisms and Binding Topologies

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The functional groups of this compound provide multiple points of contact for such interactions, enabling it to bind to other molecules with a defined topology.

The primary mechanisms for molecular recognition involving this compound are:

Hydrogen Bonding: The hydroxyl and amino groups are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and carboxyl groups are effective hydrogen bond acceptors. shd-pub.org.rs These interactions are highly directional and play a key role in determining the geometry of a binding event.

Electrostatic Interactions: In its zwitterionic form (at physiological pH), the molecule possesses a positively charged ammonium (B1175870) group (–NH₃⁺) and a negatively charged carboxylate group (–COO⁻). These charges can form strong salt bridges or ionic bonds with oppositely charged groups on a partner molecule, such as an amino acid residue in a protein's active site.

Van der Waals Forces: The nonpolar cyclohexyl backbone contributes to binding through weaker, non-specific van der Waals interactions, which are particularly important for ensuring a snug fit within a hydrophobic binding pocket.

The combination of these forces allows for a specific binding topology, where the molecule orients itself in a precise manner relative to its binding partner. The rigid cyclohexane scaffold constrains the positions of the functional groups, reducing the entropic penalty upon binding and potentially increasing binding affinity and selectivity compared to more flexible acyclic analogues.

| Potential Molecular Interactions | |

| Functional Group | Interaction Type |

| Amino Group (–NH₂ / –NH₃⁺) | Hydrogen Bonding / Ionic |

| Hydroxyl Group (–OH) | Hydrogen Bonding |

| Carboxyl Group (–COOH / –COO⁻) | Hydrogen Bonding / Ionic |

| Cyclohexane Ring | Van der Waals / Hydrophobic |

Enzymatic Interactions and Biochemical Pathway Modulation by 1 Amino 4 Hydroxycyclohexanecarboxylic Acid

Target Identification and Characterization in In Vitro Systems

Specific enzymatic targets of 1-amino-4-hydroxycyclohexanecarboxylic acid have not been definitively identified in published research. However, its structure as a cyclic amino acid analog suggests several plausible classes of enzymes that could serve as potential targets. The rigid conformation imposed by the cyclohexane (B81311) ring can confer high specificity for enzyme binding pockets, potentially leading to potent and selective inhibition or activation. biomolther.org

Potential enzyme targets could include those involved in amino acid metabolism, where the compound might mimic an endogenous substrate or product. As a synthetic amino acid, it could interfere with enzymes that have stringent substrate specificity, such as aminotransferases, dehydrogenases, or enzymes involved in peptide synthesis. nih.gov The exploration of such targets in in vitro systems would be the first step in characterizing the compound's biochemical activity.

| Potential Enzyme Class | Rationale for Interaction | Potential Effect |

|---|---|---|

| Amino Acid Dehydrogenases | Structural similarity to amino acid substrates that undergo oxidative deamination. | Competitive inhibitor or poor substrate. |

| Aminotransferases (Transaminases) | Mimicry of natural α-amino acid substrates like glutamate (B1630785) or aspartate. | Inhibition of amino group transfer. |

| Peptide Synthetases | Potential recognition as a substrate for peptide bond formation, leading to chain termination or altered peptide structure. | Inhibition of peptide synthesis. |

| Enzymes of Cyclohexane Metabolism | Similarity to intermediates in microbial pathways for cyclohexane derivative degradation. | Inhibition of the degradation pathway. |

Mechanisms of Enzyme Inhibition and Activation

The interaction of this compound with an enzyme target could occur through several distinct mechanisms, leading to either a decrease (inhibition) or increase (activation) in catalytic activity.

Competitive inhibition occurs when an inhibitor molecule, which typically resembles the substrate, binds reversibly to the active site of the enzyme. wikipedia.orgteachmephysiology.com This binding event prevents the natural substrate from accessing the active site. khanacademy.org The inhibition can be overcome by increasing the substrate concentration, which increases the probability of the substrate binding to the enzyme instead of the inhibitor. libretexts.org In this type of inhibition, the maximal reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration needed to reach half of Vmax, increases. teachmephysiology.com If this compound were to act as a competitive inhibitor, it would compete with the endogenous substrate for binding at the enzyme's active site. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. nih.govwikipedia.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding to the active site. jackwestin.com In pure non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org Unlike competitive inhibition, its effects cannot be surmounted by increasing substrate concentration. This mechanism results in a decrease in Vmax, while the Km remains unchanged. nih.gov

Allosteric modulation is a broader regulatory mechanism where the binding of a modulator to an allosteric site alters the enzyme's activity. wikipedia.org Allosteric modulators can be inhibitors (negative modulators) or activators (positive modulators). wikipedia.org

Allosteric inhibitors bind to the allosteric site and induce a conformational change that decreases the affinity of the active site for the substrate or reduces the enzyme's catalytic efficiency. microbenotes.com This is a key mechanism for feedback inhibition in metabolic pathways, where the end product of a pathway inhibits the first enzyme in the sequence. nih.gov

Allosteric activators bind to the allosteric site and increase the enzyme's affinity for its substrate or enhance its catalytic activity. libretexts.org

The binding of this compound to an allosteric site could potentially stabilize either an inactive (T-state) or active (R-state) conformation of an enzyme, thereby modulating its function. geeksforgeeks.org

Irreversible inactivation occurs when an inhibitor binds permanently to an enzyme, often through the formation of a strong covalent bond with a functional group in the enzyme's active site, such as a serine or cysteine residue. youtube.com This type of inhibition leads to a permanent loss of catalytic activity, which can only be restored by the synthesis of new enzyme molecules. youtube.comnih.gov Many irreversible inhibitors are initially unreactive but are converted into a reactive species by the enzyme's own catalytic mechanism, a process known as suicide inhibition. youtube.com Given the chemical functionalities present in this compound (an amino group and a carboxylic acid), it is less likely to act as a classic irreversible inhibitor without enzymatic activation to a more reactive form.

Interaction with Specific Dehydrogenases (e.g., 4-hydroxycyclohexanecarboxylate dehydrogenase)

While no studies have directly tested the interaction of this compound with dehydrogenases, research on a closely related enzyme provides significant insight into potential interactions. A 4-hydroxycyclohexanecarboxylate dehydrogenase was purified from Corynebacterium cyclohexanicum, a bacterium that utilizes cyclohexanecarboxylic acid as a carbon source. nih.gov

This NAD-dependent enzyme was found to be highly specific. It catalyzes the oxidation of trans-4-hydroxycyclohexanecarboxylic acid to 4-oxocyclohexanecarboxylate. The enzyme showed strict stereospecificity, as it did not use the cis-isomer as a substrate. Furthermore, the study demonstrated high substrate specificity, noting that the carboxyl group is essential and that a methyl substitution on the cyclohexane ring led to an almost complete loss of activity. nih.gov

Given this high degree of specificity, it can be inferred that this compound would be a poor substrate, or potentially an inhibitor, for this particular dehydrogenase. The presence of a bulky amino group at the C-1 position (where the carboxyl group is also located) would likely interfere with proper binding in the active site.

| Substrate/Cofactor | Reaction Direction | Km (mM) | pH |

|---|---|---|---|

| 4-Oxocyclohexanecarboxylate | Reduction | 0.50 | 6.8 |

| NADH | Reduction | 0.28 | 6.8 |

| trans-4-Hydroxycyclohexanecarboxylic acid | Oxidation | 0.51 | 8.8 |

| NAD+ | Oxidation | 0.23 | 8.8 |

Applications of 1 Amino 4 Hydroxycyclohexanecarboxylic Acid in Biomolecular Research

Utilization as a Building Block in Peptidomimetic and Glycomimetic Design.rsc.org

1-Amino-4-hydroxycyclohexanecarboxylic acid serves as a crucial building block in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The synthesis of both stereoisomers of this compound has been achieved, classifying it as a novel family of constrained hydroxy-α,α-disubstituted-α-amino acids. rsc.org The inherent structural rigidity of the cyclohexane (B81311) ring is a key feature that researchers exploit to control the conformation of peptide sequences into which it is incorporated.

Conformational Control in Peptide Sequences (Foldamers).rsc.orgiris-biotech.de

The incorporation of conformationally constrained amino acids like this compound is a widely used strategy in the design of foldamers—oligomers that adopt well-defined, stable secondary structures. iris-biotech.de The cyclohexane ring restricts the rotational freedom around the peptide backbone, thereby guiding the peptide to fold into specific conformations, such as helices or turns. iris-biotech.dechemrxiv.org This level of control is paramount for creating synthetic molecules that can mimic the structure and, consequently, the function of natural peptides and proteins. The presence of the hydroxyl group offers an additional point for modification or interaction, further enhancing its utility in designing complex and functional foldamers. rsc.orgchemrxiv.org

Design of Constrained Peptide Analogues.rsc.orgnih.gov

The design of constrained peptide analogues is a critical aspect of modern medicinal chemistry, aiming to improve the biological activity, selectivity, and stability of naturally occurring peptides. nih.gov this compound, as an α,α-disubstituted amino acid, provides significant conformational constraint when integrated into a peptide sequence. rsc.org This rigidity helps to lock the peptide into a bioactive conformation, which can lead to enhanced binding affinity for its biological target. The structural impact of such constrained residues is a key consideration in the development of new therapeutic agents.

| Feature | Description | Implication in Peptidomimetic Design |

| Cyclohexane Ring | Provides a rigid scaffold, limiting conformational flexibility. | Induces specific secondary structures (e.g., helices, turns) in peptide sequences. |

| α,α-Disubstitution | The amino and carboxyl groups are attached to the same carbon atom of the cyclohexane ring. | Enhances conformational stability and can protect against enzymatic degradation. |

| Hydroxyl Group | Offers a site for further chemical modification or hydrogen bonding. | Allows for the introduction of additional functionality and can influence solubility and binding interactions. |

Development as a Chemical Probe for Biological Systems

While the structural characteristics of this compound make it a candidate for the development of chemical probes, there is currently a lack of specific research in the public domain detailing its application for this purpose. Chemical probes are small molecules used to study and manipulate biological systems, and the design of such tools often relies on molecules with well-defined conformations and functional groups that can interact specifically with biological targets. The rigid structure and hydroxyl functionality of this compound could, in principle, be leveraged for the design of probes to investigate protein-protein interactions or enzyme active sites. However, further research is needed to explore and validate this potential application.

Role in Lead Compound Identification and Optimization in Drug Discovery Research (excluding clinical development).nih.govresearchgate.net

In drug discovery, the process of identifying and optimizing lead compounds is crucial for the development of new therapeutics. researchgate.net The use of constrained amino acids can significantly influence the pharmacological properties of a peptide-based drug candidate. A study on the related compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid, demonstrated that the incorporation of such rigid templates can impact agonist selectivity. nih.gov Specifically, linear pentapeptides containing this constrained amino acid showed potent agonism for the human melanocortin-4 receptor (hMC4R) while being inactive or weakly active at other related receptors. nih.gov This highlights the potential of using structurally similar compounds like this compound to fine-tune the selectivity of lead compounds, a critical step in reducing off-target effects. The rigid cyclohexane backbone can orient pharmacophoric groups in a precise manner, leading to improved interactions with the target receptor.

Investigation as a Component in Engineered Biosynthetic Pathways (e.g., microbial production).nih.govfrontiersin.org

The microbial production of non-natural amino acids through engineered biosynthetic pathways is a growing area of interest in biotechnology. frontiersin.org This approach offers a sustainable and scalable method for producing valuable chemical building blocks. While the biosynthesis of various amino acids in microorganisms like E. coli has been extensively studied and engineered, there is no specific information available in the reviewed scientific literature on the microbial production of this compound. nih.govfrontiersin.org The development of such a biosynthetic pathway would likely require the introduction of novel enzymatic activities to construct the cyclohexane ring and introduce the necessary functional groups. Future research in synthetic biology and metabolic engineering may enable the de novo synthesis of this and other complex, non-natural amino acids in microbial hosts.

Analytical Methodologies for Research Characterization of 1 Amino 4 Hydroxycyclohexanecarboxylic Acid

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating 1-Amino-4-hydroxycyclohexanecarboxylic acid from reaction mixtures or biological matrices and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile, polar compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high efficiency and the ability to separate compounds with very similar chemical structures. thermofisher.com

The separation is typically achieved on a stationary phase, such as octadecyl-silylated silica (C18), with a polar mobile phase. The retention of the analyte can be precisely controlled by adjusting the composition of the mobile phase, which often consists of an aqueous buffer and an organic modifier like acetonitrile. sielc.comhelixchrom.com To ensure the carboxylic acid and amino groups are in a consistent protonation state and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid or phosphoric acid is commonly added to the mobile phase. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm particle size | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid ensures proper ionization state and peak shape. Acetonitrile is the organic modifier to elute the compound. |

| Gradient | Gradient elution (e.g., 5% to 95% B over 20 min) | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV (210 nm) or Mass Spectrometry (MS) | UV detection for the carboxyl group or MS for higher sensitivity and specificity. |

| Internal Standard | L-2-aminoadipic acid | Used for accurate quantification by accounting for variations in injection volume and system response. researchgate.net |

In the field of metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the high-throughput identification and quantification of small molecules, including amino acids, from complex biological samples. nih.govchemrxiv.org Since this compound is a polar, non-volatile compound, it is not directly amenable to GC analysis. nih.gov Therefore, a critical prerequisite is chemical derivatization to convert the polar functional groups (-COOH, -OH, -NH2) into more volatile and thermally stable analogues. thermofisher.com

A common two-step derivatization process involves:

Methoximation: This step targets carbonyl groups, though it is more relevant for other metabolites in a profile.

Silylation: This is the crucial step for amino acids, where active hydrogens on the amine, hydroxyl, and carboxylic acid groups are replaced with a silyl group (e.g., trimethylsilyl from N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA), thereby increasing volatility. thermofisher.com

Once derivatized, the compound can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. GC-MS offers excellent chromatographic resolution and produces reproducible mass spectra that can be matched against extensive spectral libraries for confident compound identification in untargeted metabolomic profiling. thermofisher.comnih.gov

Table 2: Typical GC-MS Workflow for Metabolomic Profiling

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Extraction | Extraction of metabolites from a biological matrix using a solvent system (e.g., methanol/water). | To isolate small molecule metabolites from macromolecules like proteins and lipids. |

| 2. Derivatization | Two-step reaction: methoximation followed by silylation. | To increase the volatility and thermal stability of the analyte for GC analysis. thermofisher.com |

| 3. GC Separation | Injection into a GC with a capillary column (e.g., DB-5ms). A temperature gradient is applied. | To separate the derivatized analyte from other components in the mixture based on boiling point and column affinity. frontiersin.org |

| 4. MS Detection | Electron Ionization (EI) followed by mass analysis. | EI generates reproducible fragmentation patterns for structural identification. The mass analyzer separates ions based on their mass-to-charge ratio. thermofisher.com |

| 5. Data Analysis | Deconvolution of chromatograms and comparison of mass spectra to databases (e.g., NIST, Wiley). | To identify and semi-quantify the metabolites present in the sample. nih.gov |

Structural Elucidation using Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for determining the molecular structure of this compound, from its basic connectivity to its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would provide detailed information about the chemical environment of all hydrogen atoms. The protons on the cyclohexane (B81311) ring would appear as complex multiplets, typically in the 1-3 ppm range. The proton on the carbon bearing the hydroxyl group (-CHOH) would be shifted downfield. The acidic proton of the carboxylic acid is highly deshielded and would appear as a broad singlet far downfield, often between 10-12 ppm, which is a distinctive feature. libretexts.org

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the cyclohexane ring would resonate in the aliphatic region (20-50 ppm). The carbon attached to the hydroxyl group and the alpha-carbon attached to the amino group would be deshielded, appearing further downfield. The carbonyl carbon of the carboxylic acid group would have the most downfield chemical shift, typically in the 170-185 ppm region. libretexts.org

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons around the cyclohexane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the ¹H signals to their corresponding ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (C=O) | - | ~175-180 | Quaternary carbon, no attached proton. |

| C1 (α-carbon) | - | ~60-65 | Quaternary carbon, attached to -NH₂ and -COOH. |

| C2, C6 | ~1.5-2.2 (multiplets) | ~30-35 | Diastereotopic protons adjacent to the α-carbon. |

| C3, C5 | ~1.4-2.0 (multiplets) | ~30-35 | Diastereotopic protons adjacent to C2/C6 and C4. |

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Fragmentation analysis (MS/MS) can provide structural information; characteristic losses would include water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the ion. pnnl.gov For this compound (C₇H₁₃NO₃), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing unequivocal confirmation of its molecular formula. chemrxiv.org

Table 4: Expected Mass Spectrometry Data (ESI+)

| Ion | Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.0968 | The molecular ion peak observed in HRMS, confirming the elemental composition. |

| [M+H-H₂O]⁺ | [C₇H₁₂NO₂]⁺ | 142.0863 | A common fragment resulting from the loss of the hydroxyl group as water. |

| [M+H-HCOOH]⁺ | [C₆H₁₂N]⁺ | 98.0964 | A fragment corresponding to the loss of the carboxylic acid group. |

This compound possesses at least two stereocenters (at C1 and C4), meaning it can exist as multiple stereoisomers. While NMR and MS can confirm the molecular structure and connectivity, they cannot typically determine the absolute configuration (e.g., R or S) of these stereocenters.

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.net The technique requires growing a high-quality single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis provides a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, including their relative and absolute stereochemistry. soton.ac.uk

To determine the absolute configuration, the analysis often utilizes the phenomenon of anomalous dispersion (the Bijvoet method). researchgate.net This effect, which is significant when the X-ray wavelength is near the absorption edge of an atom in the crystal, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer), thus establishing the absolute configuration of each chiral center. thieme-connect.de

Table 5: Summary of X-ray Crystallography for Stereochemical Analysis

| Step | Description | Outcome |

|---|---|---|

| 1. Crystallization | Growing a single, defect-free crystal of the pure compound. | A crystal suitable for diffraction is obtained. This can be a challenging step. |

| 2. Data Collection | Mounting the crystal and collecting diffraction data using an X-ray diffractometer. | A dataset of reflection intensities and positions is generated. |

| 3. Structure Solution | Using the diffraction data to generate an initial electron density map and build a molecular model. | The connectivity and relative stereochemistry of the atoms are determined. |

| 4. Structure Refinement | Optimizing the atomic positions and thermal parameters to best fit the experimental data. | A highly accurate 3D model of the molecule is produced. |

| 5. Absolute Structure Determination | Analyzing anomalous scattering data (e.g., calculating the Flack parameter) to establish the true enantiomer. soton.ac.uk | Unambiguous assignment of the absolute configuration (R/S) at all stereocenters. |

Quantitative Analysis in Research Matrices (excluding clinical human samples)

The accurate quantification of this compound in various non-clinical research matrices is fundamental for understanding its biochemical role, metabolic fate, and efficacy in preclinical studies. Methodologies for amino acid analysis have evolved significantly, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent and robust techniques for this purpose. nih.govsciex.com These methods offer high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous analysis of multiple analytes.

A typical workflow for the quantitative analysis of this compound involves several key steps:

Sample Preparation : The initial step involves the extraction of the analyte from the research matrix (e.g., cell culture media, tissue homogenates from preclinical models, or environmental samples). This often includes protein precipitation, typically using organic solvents like methanol or acetonitrile, followed by centrifugation to remove macromolecules. nih.gov For complex matrices, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analyte.

Chromatographic Separation : Due to the polar nature of amino acids, specialized chromatographic techniques are required. Hydrophilic interaction chromatography (HILIC) is particularly well-suited for separating polar compounds like this compound, providing good retention and peak shape. nih.gov Reversed-phase (RP) chromatography can also be used, often requiring derivatization of the amino acid to increase its hydrophobicity.

Derivatization : To improve chromatographic behavior and enhance detection sensitivity, especially in GC-MS, derivatization is a common strategy. However, modern LC-MS/MS methods are often capable of analyzing underivatized amino acids, simplifying sample preparation. nih.govspringernature.com

Detection and Quantification : Tandem mass spectrometry is the detection method of choice due to its exceptional specificity and sensitivity. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. sciex.comnih.gov To ensure accuracy and account for matrix effects or variations during sample processing, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of this compound is ideally used. nih.gov

The following interactive table outlines a representative set of parameters for a hypothetical LC-MS/MS method for the quantification of this compound in a research matrix.

| Parameter | Description |

|---|---|

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) |

| Column | Intrada Amino Acid Column or similar |

| Mobile Phase A | 100 mM Ammonium (B1175870) Formate in Water |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for the analyte |

| Product Ion (m/z) | Characteristic fragment ion for the analyte |

| Internal Standard | ¹³C, ¹⁵N-labeled this compound |

This robust analytical approach allows researchers to obtain precise and accurate concentration data, which is crucial for evaluating the compound's behavior in preclinical models and other research settings.

Isotopic Labeling for Mechanistic and Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to quantify the flux through various metabolic pathways. wikipedia.org By introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, providing invaluable insights into biochemical reaction mechanisms and network dynamics. taylorandfrancis.comoup.com This approach, often referred to as metabolic flux analysis (MFA), is indispensable for elucidating the mechanism of action of novel compounds and understanding cellular metabolism. researchgate.net

For a non-proteinogenic amino acid like this compound, isotopic labeling studies can be designed to answer several key research questions:

Biosynthetic Pathway Elucidation : By feeding cells or organisms isotopically labeled precursors (e.g., [U-¹³C]-glucose or [U-¹⁵N]-glutamine), the incorporation of these labels into the this compound molecule can be traced. nih.gov The resulting labeling pattern, analyzed by MS or nuclear magnetic resonance (NMR) spectroscopy, can reveal the metabolic origins of its carbon and nitrogen atoms. researchgate.net

Metabolic Fate and Catabolism : The metabolic breakdown of isotopically labeled this compound can be followed. This helps to identify its catabolic products and determine which central metabolic pathways (e.g., the TCA cycle) its constituent atoms enter. nih.gov

Target Engagement and Mechanism of Action : If this compound is hypothesized to be an enzyme inhibitor or a substrate analog, isotopic labeling can be used to monitor its direct interaction with its target or its conversion into other products.

The experimental design for a flux study involves administering a ¹³C-labeled substrate to a cell culture until it reaches an isotopic and metabolic steady state. researchgate.net Subsequently, metabolites are extracted, and the mass isotopomer distributions (MIDs) of key molecules, including intracellular amino acids, are measured by MS or NMR. researchgate.netnih.gov This data is then used in computational models to estimate the rates (fluxes) of intracellular reactions.

The following interactive table summarizes common isotopic tracers used in metabolic flux studies and their primary applications.

| Isotopic Tracer | Primary Application | Analytical Technique |

|---|---|---|

| [1,2-¹³C₂]-Glucose | Distinguishing between glycolysis and the pentose phosphate pathway | GC-MS, LC-MS/MS |

| [U-¹³C₆]-Glucose | Tracing carbon backbone through central carbon metabolism | GC-MS, LC-MS/MS, NMR |

| [U-¹³C₅]-Glutamine | Probing TCA cycle activity and reductive carboxylation | GC-MS, LC-MS/MS |

| [¹⁵N]-Amino Acids | Tracing nitrogen fate and amino acid metabolism | LC-MS/MS |

| Deuterium (B1214612) (²H) | Simplifying NMR spectra and studying specific reaction mechanisms | NMR |

By applying these isotopic labeling strategies, researchers can gain a detailed, quantitative understanding of how this compound integrates with and influences cellular metabolism, providing a mechanistic foundation for its observed biological effects.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes to Access Undiscovered Stereoisomers

The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid has been achieved through selective transformations of functional groups from a corresponding enone cycloadduct, which is the product of a Diels-Alder cycloaddition. rsc.org The stereochemistry of the intermediates in this synthesis was confirmed by X-ray structure determination. rsc.org While current synthetic methods have successfully yielded known stereoisomers, the exploration of novel synthetic strategies is a burgeoning area of research. The quest for "undiscovered" stereoisomers—those that are theoretically possible but have not yet been synthesized—drives the development of innovative chemical methodologies.

Future research will likely focus on stereodivergent synthesis, a strategy that allows for the selective production of any stereoisomer of a product from a common starting material. This approach is particularly valuable for creating diverse molecular structures for structure-activity relationship studies. rsc.org Additionally, the application of enzymatic and biocatalytic methods presents a promising avenue for achieving high stereoselectivity under mild reaction conditions. rsc.org The use of enzymes could provide access to stereoisomers that are challenging to obtain through traditional chemical synthesis.

Asymmetric synthesis of cyclic β-amino acid derivatives, a class of compounds to which 1-Amino-4-hydroxycyclohexanecarboxylic acid is related, has been achieved using methods like the stereoselective Michael addition. thieme-connect.com Further refinement of such techniques, as well as the development of new catalytic systems, will be instrumental in the efficient and selective synthesis of all possible stereoisomers of this compound.

Computational Design of Next-Generation Analogues with Tailored Activities

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules with specific biological or material properties. For this compound, computational design opens the door to creating next-generation analogues with activities tailored for specific applications. By employing techniques such as quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, researchers can predict the properties and behaviors of virtual compounds before undertaking their synthesis. frontiersin.orgacs.org

The conformational rigidity of the cyclohexane (B81311) ring in this compound makes it an excellent candidate for computational studies. Researchers can model how subtle changes to the molecule's structure—such as the addition of different functional groups or alterations to its stereochemistry—would affect its shape and, consequently, its interactions with biological targets or other molecules. acs.org This in silico approach can significantly accelerate the discovery of new compounds with enhanced efficacy or novel functionalities.

For instance, computational methods can be used to design analogues that mimic the β-turn structure of peptides, which is a critical motif for many biological interactions. nih.gov By fine-tuning the electrostatic and steric properties of the molecule, it may be possible to create analogues that bind with high affinity and selectivity to specific protein targets. The integration of computational design with synthetic chemistry will be a powerful strategy for developing new therapeutic agents and advanced materials based on the this compound scaffold.

Integration into Complex Supramolecular Architectures and Materials Science Research

The ability of amino acids to self-assemble into well-ordered structures makes them attractive building blocks for supramolecular chemistry and materials science. nih.gov The bifunctional nature of this compound, with its amino and carboxylic acid groups, along with the hydroxyl functionality, provides multiple points for non-covalent interactions such as hydrogen bonding. These interactions can drive the self-assembly of the molecule into complex supramolecular architectures like nanotubes, nanofibers, and hydrogels. nih.govrsc.org

Future research in this area will likely explore the controlled self-assembly of this compound and its derivatives to create novel materials with unique properties. For example, the incorporation of this cyclic amino acid into peptides could lead to the formation of peptide nanotubes with tailored internal diameters and external functionalities. nih.gov These nanostructures could have applications in areas such as ion channels, drug delivery, and biosensing.

Moreover, the rigid cyclohexane scaffold can be exploited in crystal engineering to design and synthesize crystalline solids with specific network topologies. The directionality of the functional groups can be used to guide the formation of predictable and robust supramolecular synthons. The development of new materials based on the self-assembly of this compound is a promising field with the potential for significant technological impact.

Advanced In Vitro and In Vivo (non-human) Model Systems for Biological Evaluation

To fully understand the biological potential of this compound and its analogues, it is crucial to employ advanced and physiologically relevant model systems for their evaluation. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of living tissues, which can lead to misleading results. nih.gov

The emergence of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more accurate representation of in vivo conditions and is expected to provide more predictive data for the biological activity of new compounds. nuvisan.comyoutube.com These models can be used to assess the efficacy and potential toxicity of this compound derivatives in a more realistic cellular context.

Furthermore, organ-on-a-chip technology, which combines microfluidics with cell culture to mimic the function of human organs, presents a powerful platform for preclinical testing. nih.govmdpi.com These microphysiological systems can be used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, as well as their effects on various organ systems.

For in vivo evaluation, the use of non-human model organisms, such as zebrafish larvae, can provide valuable insights into the whole-body effects of a compound in a high-throughput manner. researchgate.net These models, in conjunction with more traditional rodent models, will be essential for validating the therapeutic potential of novel analogues of this compound before any consideration for human studies. nih.gov

Potential as a Scaffold for Rational Drug Design Beyond Current Applications (excluding clinical trials)

The conformationally constrained nature of the this compound backbone makes it an attractive scaffold for the rational design of new therapeutic agents. nih.gov By using the cyclohexane ring as a rigid framework, medicinal chemists can orient appended functional groups in a precise and predictable manner, which can lead to improved binding affinity and selectivity for biological targets.

This scaffold has the potential to be used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability to enzymatic degradation. mtak.hu The incorporation of this compound into peptide sequences can help to enforce specific secondary structures, such as β-turns, which are often involved in protein-protein interactions. nih.gov

Beyond peptidomimetics, the this compound scaffold can be used as a starting point for the development of small molecule drugs targeting a wide range of diseases. Its three-dimensional structure can be exploited to access chemical space that is not readily accessible with more flexible or aromatic scaffolds. The continued exploration of this scaffold in rational drug design is expected to yield novel drug candidates with unique mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-4-hydroxycyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?